Ivacaftor carboxylate

Descripción general

Descripción

Ivacaftor carboxylate is a drug used to treat cystic fibrosis in people with certain mutations in the cystic fibrosis transmembrane conductance regulator (CFTR) gene, which account for 4–5% cases of cystic fibrosis .

Synthesis Analysis

The synthesis of Ivacaftor involves a one-pot process starting from indole acetic acid amides at lower temperatures . A rapid RP-HPLC method was developed and validated for the determination of Ivacaftor in human plasma .Molecular Structure Analysis

This compound has a chemical formula of C24H26N2O5 and a molecular weight of 422.480 . The structure was viewed using Swiss-PDB Viewer to form a better understanding of the molecule for toxicity and biological activity prediction .Chemical Reactions Analysis

Ivacaftor undergoes carboxylation, which is a major circulating metabolite . A simple, linear, precise, and accurate RP-HPLC method was developed and validated for the determination of Ivacaftor in human plasma .Physical and Chemical Properties Analysis

This compound has a chemical formula of C24H26N2O5 and a molecular weight of 422.480 . A simple, linear, precise, and accurate RP-HPLC method was developed and validated for the determination of Ivacaftor in human plasma .Aplicaciones Científicas De Investigación

Tratamiento de la fibrosis quística

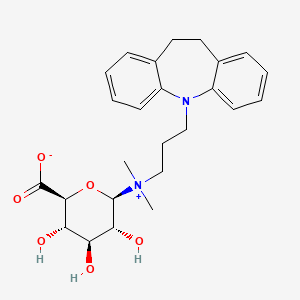

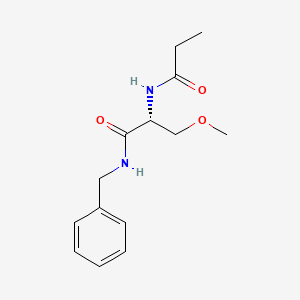

Ivacaftor se utiliza en el tratamiento de la fibrosis quística (FQ), una enfermedad genética causada por la disfunción de la proteína reguladora de la conductancia transmembrana de la fibrosis quística (CFTR) {svg_1}. El fármaco modula directamente la actividad y el tráfico de la proteína CFTR defectuosa que subyace a la enfermedad de la FQ {svg_2}.

Predicción de la disminución de la función pulmonar

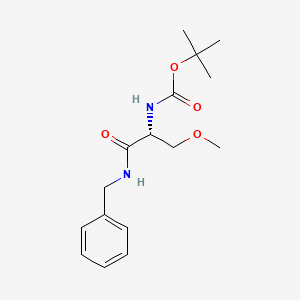

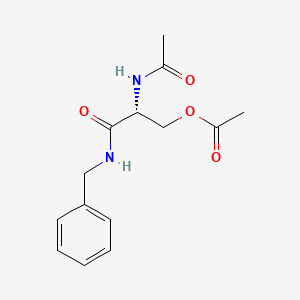

Se han realizado investigaciones para predecir la disminución de la función pulmonar en la fibrosis quística y el impacto de iniciar el tratamiento con ivacaftor {svg_3}. El estudio desarrolló un modelo de predicción dinámica mediante la selección de covariables de características demográficas y clínicas {svg_4}.

Mejora de la función pulmonar

El inicio del tratamiento con ivacaftor se ha asociado con una mejora estimada en FEV1pp (volumen espiratorio forzado en 1 s por ciento predicho) después del inicio del tratamiento con ivacaftor {svg_5}. La tasa de disminución se redujo con el inicio del tratamiento con ivacaftor {svg_6}.

Seguimiento farmacoterapéutico

Recientemente se ha establecido el papel del seguimiento farmacoterapéutico (TDM) de Ivacaftor en entornos clínicos {svg_7}. La disponibilidad de métodos analíticos fiables y robustos para la cuantificación de Ivacaftor es esencial para apoyar los estudios de relación dosis-concentración-efecto {svg_8}.

Terapia combinada con fármacos

Ivacaftor es parte de la nueva combinación de medicamentos innovadora para la fibrosis quística (FQ) de ivacaftor (IVA), tezacaftor (TEZ) y elexacaftor (ELX), es decir, los medicamentos "caftor" {svg_9}. Esta combinación modula directamente la actividad y el tráfico de la proteína CFTR defectuosa que subyace a la enfermedad de la FQ {svg_10}.

Cuantificación en plasma

Se ha desarrollado un nuevo método de cromatografía líquida-espectrometría de masas en tándem (LC-MS/MS) para la cuantificación rápida y simultánea de Ivacaftor, Tezacaftor y Elexacaftor en el plasma de pacientes con FQ {svg_11}.

Mecanismo De Acción

Target of Action

Ivacaftor carboxylate, also known as Ivacaftor (m6), primarily targets the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein . CFTR is an ion channel involved in the transport of chloride and sodium ions across cell membranes and is active in epithelial cells of organs such as the lungs, pancreas, liver, digestive system, and reproductive tract .

Mode of Action

Ivacaftor (m6) is a CFTR potentiator . It improves the transport of chloride through the ion channel by binding to the channels directly to induce a non-conventional mode of gating, which in turn increases the probability that the channel is open .

Biochemical Pathways

The CFTR protein maintains ion and water balance intra- and extra-cellularly . The channel opens and closes through ATP binding, hydrolysis, and phosphorylation, which changes the protein conformation to allow chloride ions to flow through the ion gradient between the intracellular and extracellular regions . Defective CFTR function prevents the flow of chloride ions across epithelial cells, leading to the mucus buildup, infection, inflammation, and progressively decreasing lung function that is characteristic of cystic fibrosis .

Pharmacokinetics

Ivacaftor is administered orally and absorbs readily from the gut . It has low solubility in water (< 0.05 ug/mL) . Taking a 150 mg dose of ivacaftor with a high-fat meal improves absorption, increases AUC by 2.5 times, and delays Tmax from 3 to 5 hours . Dose/time pharmacokinetics follows a linear profile to a dose of 250 mg, though Cmax plateaus for doses 375 mg and higher . After oral administration, ivacaftor is mainly eliminated in the feces after metabolic conversion, and this elimination represents 87.8% of the dose .

Result of Action

Ivacaftor was the first medication approved for the management of the underlying causes of CF (abnormalities in CFTR protein function) rather than control of symptoms . It treats the underlying cause of cystic fibrosis in people with certain mutations in the CFTR gene (primarily the G551D mutation), who account for 4–5% cases of cystic fibrosis .

Action Environment

The efficacy of Ivacaftor can be influenced by various factors. For instance, patient weight and hepatic function (aspartate aminotransferase) have been identified as factors affecting the Cmax of lumacaftor and ivacaftor metabolite M1 . Furthermore, the patient site had an effect on Cmax values of ivacaftor metabolites ivacaftor-M1, ivacaftor-M6, and lumacaftor .

Safety and Hazards

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

Ivacaftor carboxylate plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily interacts with the CFTR protein, modulating its activity to enhance chloride ion transport. Additionally, this compound interacts with cytochrome P450 enzymes, particularly CYP3A4 and CYP3A5, which are involved in its metabolism . These interactions are crucial for the drug’s efficacy and safety profile.

Cellular Effects

This compound influences several cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It enhances the function of the CFTR protein, leading to improved chloride ion transport and hydration of the airway surface liquid in epithelial cells. This effect is particularly beneficial in cystic fibrosis patients, where defective CFTR function leads to thick mucus buildup. This compound also impacts gene expression by modulating the activity of transcription factors involved in CFTR gene regulation .

Molecular Mechanism

The molecular mechanism of this compound involves binding to the CFTR protein and enhancing its gating activity. This binding increases the probability of the CFTR channel being open, thereby facilitating chloride ion transport. This compound also interacts with other biomolecules, such as cytochrome P450 enzymes, which play a role in its metabolism and clearance from the body. These interactions are essential for the drug’s pharmacokinetics and pharmacodynamics .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is stable under physiological conditions, but its activity can decrease due to metabolic degradation. Long-term studies have shown that this compound maintains its efficacy in enhancing CFTR function over extended periods, although some decline in activity may occur due to protein degradation and other cellular processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At therapeutic doses, the compound effectively enhances CFTR function without significant adverse effects. At higher doses, this compound can cause toxicity, including hepatotoxicity and gastrointestinal disturbances. These findings highlight the importance of dose optimization to maximize therapeutic benefits while minimizing adverse effects .

Propiedades

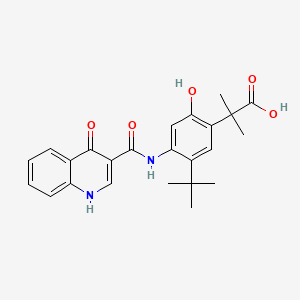

IUPAC Name |

2-[5-tert-butyl-2-hydroxy-4-[(4-oxo-1H-quinoline-3-carbonyl)amino]phenyl]-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N2O5/c1-23(2,3)15-10-16(24(4,5)22(30)31)19(27)11-18(15)26-21(29)14-12-25-17-9-7-6-8-13(17)20(14)28/h6-12,27H,1-5H3,(H,25,28)(H,26,29)(H,30,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYPYTFLCNPMVBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C=C1NC(=O)C2=CNC3=CC=CC=C3C2=O)O)C(C)(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10677348 | |

| Record name | 2-{5-tert-Butyl-2-hydroxy-4-[(4-oxo-1,4-dihydroquinoline-3-carbonyl)amino]phenyl}-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10677348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

422.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1246213-24-0 | |

| Record name | Ivacaftor carboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1246213240 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-{5-tert-Butyl-2-hydroxy-4-[(4-oxo-1,4-dihydroquinoline-3-carbonyl)amino]phenyl}-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10677348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | IVACAFTOR CARBOXYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/38WUF8D79H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzo[a]pyrene-1,6-dione](/img/structure/B602332.png)

![Benzo[a]pyrene-3,6-dione](/img/structure/B602333.png)